molecular formula C8H11N3O2 B13117424 3,5-Dimethoxypicolinimidamide

3,5-Dimethoxypicolinimidamide

Cat. No.: B13117424
M. Wt: 181.19 g/mol
InChI Key: YTRPOVQKBHEDQA-UHFFFAOYSA-N
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Description

3,5-Dimethoxypicolinimidamide is a chemical compound featuring a pyridine core substituted with a methoxy group and an amidine functionality, making it a valuable building block in organic synthesis and medicinal chemistry research. While specific biological data for this compound is limited, its structure is closely related to picolinamide derivatives, which are recognized for their utility as directing groups in palladium-catalyzed C-H activation reactions . These reactions are fundamental for the efficient construction of carbon-heteroatom bonds, enabling the synthesis of complex azetidines and other nitrogen-containing heterocycles that are prevalent in pharmaceutical agents . The presence of the amidine group is a key structural motif in various bioactive molecules and can serve as a precursor in the synthesis of diverse heterocyclic systems. Researchers can leverage this compound to develop new synthetic methodologies or as a intermediate in the preparation of compound libraries for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,5-dimethoxypyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4H,1-2H3,(H3,9,10)

InChI Key

YTRPOVQKBHEDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=N)N)OC

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethoxypicolinimidamide and Advanced Precursors

Established Synthetic Routes to Picolinimidamide (B1582038) Scaffolds

The picolinimidamide functional group is a derivative of a pyridine-2-carboxamidine. Its synthesis is rooted in the broader field of amidine chemistry, encompassing both classical and modern methodologies.

Historically, the Pinner reaction has been a cornerstone for the synthesis of amidines from nitriles. wikipedia.orgorganic-chemistry.org This two-step method begins with the acid-catalyzed reaction of a nitrile with an alcohol (e.g., ethanol) to form an imino ether hydrochloride, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) or an amine displaces the alkoxy group to yield the desired amidine. wikipedia.org For the synthesis of a picolinimidamide, this would involve starting from a picolinonitrile.

The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting Pinner salt is a stable, isolable intermediate that can be readily converted to the amidine upon aminolysis. researchgate.net

Another classic route involves the direct conversion of amides or thioamides. Amides can be activated with various reagents, such as phosphorus pentachloride or thionyl chloride, to form an imidoyl chloride, which then reacts with ammonia to give the amidine. Thioamides, which are more reactive, can be S-alkylated to form a thioimidate salt, which is a highly reactive intermediate for aminolysis.

Contemporary organic synthesis has introduced more direct and milder methods for creating amidine functionalities. Transition metal-catalyzed reactions have become prominent, allowing for the direct addition of N-H bonds across a nitrile C≡N triple bond. For instance, various catalysts based on copper, ytterbium, or other metals can facilitate the hydroamination of nitriles with amines, providing a more atom-economical route to N-substituted amidines.

Base-catalyzed reactions of nitriles with alcohols have also been developed as a convenient route to imidates, which can then be converted to amidines. acs.org Furthermore, direct addition of ammonia or amines to nitriles can be achieved under pressure, although this sometimes requires harsh conditions and may result in moderate yields. wikipedia.org The development of catalytic systems, such as those using cysteine, has aimed to make this direct addition more efficient under milder conditions. wikipedia.org

The following table summarizes key approaches to the synthesis of the amidine functional group.

Method Precursor Key Reagents Intermediate Advantages Disadvantages
Pinner Reaction NitrileAlcohol, HCl (gas)Imino ether (Pinner salt)Well-established, reliableTwo-step process, harsh acidic conditions
From Amides AmideActivating agent (e.g., PCl₅), AmineImidoyl chlorideUtilizes readily available amidesRequires stoichiometric activating agents
From Thioamides ThioamideAlkylating agent, AmineThioimidate saltHigh reactivity of intermediateThioamides can be malodorous
Metal-Catalyzed Hydroamination NitrileAmine, Metal catalyst (e.g., Cu, Yb)-Direct, atom-economicalCatalyst cost and removal
Direct Amination NitrileAmmonia/Amine-Direct, simpleOften requires high pressure/temperature

Strategies for Regioselective Dimethoxylation on Pyridine (B92270) Systems

Achieving the 3,5-dimethoxy substitution pattern on a pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing nucleophilic substitution primarily to the 2- and 4-positions. stackexchange.comvaia.com Therefore, specific strategies are required to install functional groups at the 3- and 5-positions.

The most direct route to a 3,5-dimethoxypyridine (B18298) structure is through nucleophilic aromatic substitution (SNAr) on a suitably di-halogenated pyridine. The reaction of 3,5-dichloropyridine (B137275) or 3,5-dibromopyridine (B18299) with a strong nucleophile like sodium methoxide (B1231860) is a viable method. prepchem.comjunyuanpetroleumgroup.com This reaction typically requires forcing conditions, such as high temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to overcome the lower reactivity of the 3- and 5-positions compared to the 2- and 4-positions. prepchem.com

A specific procedure involves dissolving 3,5-dichloropyridine in DMSO and treating it with sodium methoxide at elevated temperatures (60-80°C) for an extended period. prepchem.com This process sequentially displaces both chloride ions to yield 3,5-dimethoxypyridine. prepchem.com

Indirect methods can involve building the pyridine ring with the desired oxygenation pattern already in place. For example, the Hantzsch pyridine synthesis and its variations can be used to construct substituted pyridines from β-ketoesters, aldehydes, and an ammonia source, although controlling the specific 3,5-dimethoxy pattern can be complex. nih.gov

Control of the 3,5-substitution pattern relies heavily on the choice of starting material. Syntheses must begin with a pyridine ring that is already functionalized at the 3- and 5-positions, which can then be converted to methoxy (B1213986) groups.

The synthesis of precursors like 3,5-dibromopyridine is a key first step. This can be achieved by the high-temperature bromination of pyridine in the presence of sulfuric acid and thionyl chloride. chemicalbook.com Once the 3,5-dihalo template is secured, the double nucleophilic substitution with sodium methoxide provides a direct entry to the 3,5-dimethoxy architecture. prepchem.com

The regioselectivity of the SNAr reaction on pyridine is governed by the stability of the anionic Meisenheimer intermediate. stackexchange.comnih.gov While attack at the 2- and 4-positions is electronically favored due to the ability to delocalize the negative charge onto the electronegative nitrogen atom, substitution at the 3- and 5-positions can be forced to occur under appropriate reaction conditions, especially when starting with 3,5-dihalopyridines where no other leaving groups are present. stackexchange.comprepchem.com

Design and Elaboration of Novel Synthetic Pathways to 3,5-Dimethoxypicolinimidamide

As no direct synthesis of this compound is prominently described in the literature, a plausible synthetic route can be designed by combining the methodologies discussed. The most logical approach involves the synthesis of a key intermediate, 3,5-dimethoxypicolinonitrile (B1462814), followed by its conversion to the target amidine. This intermediate is commercially available, which also provides a more direct starting point for the final step. myskinrecipes.comsigmaaldrich.com

A proposed multi-step synthesis from readily available precursors is outlined below:

Synthesis of 3,5-Dichloropicolinonitrile: Starting with a picoline derivative, a series of halogenation and oxidation steps can lead to 2-cyano-3,5-dichloropyridine. This intermediate is a known precursor in the synthesis of other complex molecules.

Dimethoxylation: The key intermediate, 3,5-dichloropicolinonitrile, can undergo a double nucleophilic aromatic substitution reaction. By heating this compound with an excess of sodium methoxide in a solvent like DMSO, both chlorine atoms can be displaced by methoxy groups to yield 3,5-dimethoxypicolinonitrile.

Amidine Formation: The final step is the conversion of the nitrile group of 3,5-dimethoxypicolinonitrile into the picolinimidamide. This can be effectively achieved using the classic Pinner reaction. The nitrile is first treated with anhydrous HCl in ethanol (B145695) to form the corresponding ethyl picolinimidate hydrochloride salt. Subsequent reaction of this Pinner salt with ammonia in an alcoholic solvent would furnish the final product, this compound.

This proposed pathway leverages a robust and scalable nucleophilic aromatic substitution for the key dimethoxylation step and concludes with a classic, high-yielding transformation to construct the desired amidine functionality.

Retrosynthetic Analysis for Efficient Total Synthesis

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by systematically deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com The primary functional group in the target molecule is the picolinimidamide moiety.

The most logical initial disconnection involves the carbon-nitrogen double bond of the imidamide, leading back to a key intermediate, 3,5-Dimethoxypicolinonitrile. This disconnection is based on the well-established Pinner reaction, which facilitates the conversion of a nitrile to an imidate, followed by aminolysis to yield the desired imidamide. wikipedia.orgsynarchive.com

Further retrosynthetic analysis of 3,5-Dimethoxypicolinonitrile suggests its synthesis from 3,5-dihydroxypicolinonitrile (B13013040) through a double methylation reaction. The dihydroxypicolinonitrile can, in turn, be envisioned as arising from 2-cyano-3,5-dihydroxypyridine, which can be synthesized from simpler pyridine or pyrimidine (B1678525) precursors through established heterocyclic chemistry transformations. advancechemjournal.com This multi-step retrosynthesis, combining disconnections and functional group interconversions, provides a clear and efficient pathway for the total synthesis of this compound.

Retrosynthetic Pathway for this compound

Coordination Chemistry and Ligand Properties of 3,5 Dimethoxypicolinimidamide

Fundamental Coordination Modes and Chelation Characteristics of Picolinimidamides

Ligands are classified based on the number of donor atoms they use to bind to a central metal ion. libretexts.org Picolinimidamides are notable for their ability to form stable chelate rings, which enhances the stability of the resulting metal complexes.

Influence of Electronic and Steric Factors on Coordination GeometryThe geometry of a coordination complex is significantly influenced by the electronic and steric properties of its ligands.escholarship.orgIn 3,5-Dimethoxypicolinimidamide, the two methoxy (B1213986) groups (-OCH₃) at the 3 and 5 positions of the pyridine (B92270) ring play a critical role.

Electronic Effects : The methoxy group is a strong electron-donating group due to the +M (mesomeric) effect. This effect increases the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. smolecule.com This enhanced electron density can strengthen the bond between the ligand and the metal center, stabilizing the resulting complex. smolecule.com The electronic nature of substituents can modulate the activation energy for certain catalytic reactions, highlighting the importance of such functional groups. smolecule.com

Factor Influence on this compound Ligand Anticipated Effect on Coordination
Electronic (+M Effect) Increases electron density at the pyridine nitrogen.Strengthens the metal-ligand bond; stabilizes the complex. smolecule.com
Steric Hindrance Methoxy groups add bulk to the pyridine ring.May influence coordination number and geometry; can prevent unwanted side reactions. smolecule.comacs.org

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound

The creation and verification of the structure of new metal complexes are fundamental activities in coordination chemistry. This involves controlled chemical reactions followed by advanced analytical techniques.

Preparation of Transition Metal Complexes with N,N'-Bidentate LigandsThe synthesis of transition metal complexes with N,N'-bidentate ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent.nih.govnih.govA general procedure involves dissolving the ligand and a metal salt (e.g., metal(II) chloride or acetate) in a solvent such as methanol (B129727) or ethanol (B145695).ajol.inforesearchgate.netThe mixture is then often heated under reflux for several hours to facilitate the formation of the complex.scirp.orgUpon cooling, the resulting solid complex can be isolated by filtration, washed, and dried.nih.gov

Metal Salt Ligand Solvent General Conditions Product Type
MCl₂·nH₂O or M(OAc)₂N,N'-Bidentate LigandEthanol/MethanolStirring, Reflux[M(Ligand)₂(Solvent)ₓ]

This table represents a generalized synthetic protocol for N,N'-bidentate ligand complexes. nih.govnih.govajol.info

X-ray Crystallographic Analysis of Coordination CompoundsX-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules.riken.jpIt provides precise information on bond lengths, bond angles, and the overall coordination geometry of a complex.nih.govnih.govFor metal complexes of substituted picolinimidamides, this analysis would confirm the N,N'-bidentate coordination mode. The resulting data would reveal the geometry around the metal center, which could be, for example, distorted octahedral or square planar, depending on the metal ion and its coordination number.mdpi.comnih.gov

While specific crystallographic data for a this compound complex is not available in the provided search results, analysis of related structures provides insight. For example, the crystal structures of similar complexes often show the ligand wrapping around the metal ion to form the expected chelate ring. mdpi.com The analysis of powder X-ray diffraction (PXRD) patterns can also be used to identify new crystalline phases and confirm the formation of a new compound. researchgate.net

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic configuration of the central metal ion and the nature of the surrounding ligands dictate the electronic and magnetic properties of a coordination complex.

The introduction of this compound as a ligand would create a specific crystal field around the metal ion. The electronic properties of the methoxy groups influence the ligand field strength, which in turn determines whether a complex will be high-spin or low-spin and affects its magnetic moment. scielo.br

Magnetic susceptibility measurements over a range of temperatures are used to study these properties. researchgate.net For a paramagnetic complex, the magnetic moment often follows the Curie-Weiss law. scielo.br The effective magnetic moment (μ_eff) can be calculated from these measurements and provides information about the number of unpaired electrons in the metal center. scielo.br

For instance, studies on analogous Ni(II) complexes with 3,5-dimethoxybenzoate (B1226732) ligands show paramagnetic behavior. scielo.br In such a complex, the magnetic moment was reported to vary from 3.54 B.M. to 3.35 B.M. between 103 K and 298 K, consistent with a high-spin d⁸ configuration in an octahedral environment. scielo.br It is plausible that a Ni(II) complex with this compound would exhibit similar paramagnetic properties, with the exact magnetic moment being influenced by the specific coordination geometry and ligand field strength. scielo.brsemanticscholar.org

Property Description Relevance to Metal Complexes
Paramagnetism Property of materials that are weakly attracted to a magnetic field, resulting from the presence of unpaired electrons.Many transition metal complexes with unpaired d-electrons are paramagnetic. scielo.br
Magnetic Susceptibility (χ) A measure of how much a material will become magnetized in an applied magnetic field.Its temperature dependence helps elucidate the electronic ground state and magnetic interactions. scielo.brresearchgate.net
Effective Magnetic Moment (μ_eff) A value calculated from magnetic susceptibility that indicates the number of unpaired electrons.Helps determine the spin state (high-spin vs. low-spin) of the metal ion in the complex. scielo.br

No Scientific Data Available for this compound

Following a comprehensive search of scientific databases and scholarly articles, no research or data could be found for the chemical compound "this compound." Consequently, the requested article on its coordination chemistry, ligand properties, and specific phenomena in iron complexes cannot be generated.

The investigation included targeted searches for the compound's synthesis, characterization, coordination with metal ions, and any related spectroscopic or magnetic property studies. Broader searches for substituted picolinimidamides and related structures also failed to yield any mention of the 3,5-dimethoxy derivative.

This absence of information in the public scientific domain indicates that "this compound" has likely not been synthesized or, if it has, its properties and coordination chemistry have not been the subject of published research. Therefore, the detailed analysis and data tables requested for the sections on spectroscopic probes and spin crossover phenomena cannot be provided.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethoxypicolinimidamide

Reactivity Profiles of the Amidino Functional Group

The imidamide, or amidine, functional group is characterized by a nitrogen double-bonded to one carbon and single-bonded to another, and it demonstrates a versatile reactivity profile.

Nucleophilic and Electrophilic Transformations of the Imidamide Moiety

The imidamide moiety can participate in both nucleophilic and electrophilic transformations. The imine nitrogen, with its lone pair of electrons, can act as a nucleophile. rsc.org Conversely, the carbon atom of the C=N double bond can be susceptible to nucleophilic attack, particularly when the nitrogen is protonated or coordinated to a Lewis acid, which enhances its electrophilicity. evitachem.com

Amidine groups are known to react with various electrophiles. researchgate.net The less sterically hindered and more basic imino lone pair can coordinate with transition metals, acting as a two-electron donor. rsc.org This coordination is a key step in many transition-metal-catalyzed reactions.

Furthermore, the imidamide moiety can undergo condensation reactions with other functional groups, potentially leading to the formation of new heterocyclic systems. evitachem.comevitachem.com

Condensation and Cyclization Reactions

The amidine group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through condensation and cyclization reactions. rsc.org For instance, picolinimidamide (B1582038) derivatives can be key intermediates in the formation of thiadiazoles through cyclization with sulfur-containing reagents. The imidamide can also participate in annulation reactions, where a new ring is fused onto the existing structure. These reactions can be catalyzed by transition metals like copper or rhodium. rsc.orgrsc.org

NBS-mediated oxidative cyclization of N-acyl amidines is a known method for the synthesis of 1,2,4-oxadiazoles. researchgate.netresearchgate.net Additionally, intramolecular cyclization of appropriately substituted picolinimidamide derivatives can lead to the formation of fused bicyclic pyridine (B92270) systems. nii.ac.jp

Reactivity of the Dimethoxylated Pyridine Core

The pyridine ring, being aromatic, has a chemistry that is distinct from typical alkenes, and the presence of two methoxy (B1213986) substituents significantly influences its reactivity. uobabylon.edu.iqlibretexts.org

Aromatic Reactivity and Substituent Effects

Pyridine is an electron-deficient aromatic heterocycle due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.comscribd.com This generally makes it less reactive towards electrophilic aromatic substitution than benzene. uobabylon.edu.iq Electrophilic attack typically occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. scribd.com

The two methoxy groups at the 3- and 5-positions are electron-donating groups through resonance, which can partially offset the deactivating effect of the ring nitrogen. scribd.com However, their inductive effect is electron-withdrawing. The net effect of these substituents on the aromatic reactivity will depend on the specific reaction conditions and the nature of the electrophile. Methoxy groups can direct electrophilic substitution to the positions ortho and para to themselves, although the pyridine nitrogen's influence is also a major factor. researchgate.netrsc.org The presence of methoxy groups has been shown to influence the basicity and reactivity of the pyridine nitrogen, which can in turn affect reactions at other parts of the molecule. nih.gov

Reactions Involving Methoxy Groups (e.g., Demethylation, Functionalization)

The methoxy groups themselves can undergo chemical transformations. A common reaction is demethylation, which involves the cleavage of the ether bond to form a hydroxyl group. This can be achieved under harsh conditions, for example, by heating with pyridine hydrochloride. wikipedia.org In biological systems, O-demethylation is a known metabolic pathway for dimethoxylated aromatic compounds, often catalyzed by enzymes like O-demethylases. rsc.org

The methyl groups of the methoxy substituents can also be functionalized, although this is generally less common than reactions on the aromatic ring itself.

Advanced Analytical and Spectroscopic Characterization of 3,5 Dimethoxypicolinimidamide and Its Derivatives

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

Specific data on the UV-Visible absorption maxima (λmax) and the corresponding electronic transitions for 3,5-Dimethoxypicolinimidamide are not documented in the searched literature. A chromophoric analysis would identify the picolinimidamide (B1582038) core, with its combination of the pyridine (B92270) ring and the imidamide group, as the primary chromophore responsible for electronic absorptions, likely involving π → π* and n → π* transitions.

No studies detailing the effect of different solvents on the electronic spectrum of this compound (solvatochromism) were found. Such a study would involve recording the UV-Vis spectrum in a range of solvents with varying polarities to observe shifts in λmax, which can provide insights into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states.

A data table summarizing these effects would be structured as follows, but remains unpopulated.

Table 2: Hypothetical Solvent Effects on λmax of this compound

Solvent Polarity Index λmax (nm) Molar Absorptivity (ε)
Hexane Data not available Data not available Data not available
Dichloromethane Data not available Data not available Data not available
Ethanol (B145695) Data not available Data not available Data not available

Computational Chemistry and Theoretical Studies of 3,5 Dimethoxypicolinimidamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity. northwestern.edu These methods, based on solving the Schrödinger equation, can be broadly categorized into ab initio and density functional theory approaches. dtic.mil For a molecule like 3,5-Dimethoxypicolinimidamide, QM calculations would elucidate the distribution of electrons, the nature of its chemical bonds, and its potential behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a cornerstone for studying molecular systems. arxiv.orgmdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can be derived. nih.gov

For this compound, a DFT-based geometry optimization would be the first step in any theoretical study. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface. youtube.com The calculation would yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.

Energetics calculations using DFT provide the total electronic energy of the optimized structure, which is a measure of its stability. scispace.com By comparing the energies of different isomers or conformers, researchers can predict which forms are most likely to exist. Furthermore, DFT can calculate thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for understanding chemical reactions involving this compound. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Picolinimidamide-like Structure This table presents hypothetical, yet realistic, data for a molecule structurally similar to this compound to demonstrate the output of a DFT geometry optimization.

ParameterAtoms InvolvedCalculated Value
Bond Lengths
C-N (Pyridine)C2-N11.34 Å
C=N (Imidamide)C7=N21.29 Å
C-O (Methoxy)C3-O11.36 Å
O-CH3 (Methoxy)O1-C81.43 Å
Bond Angles
C-C-N (Pyridine)C6-C2-N1123.5°
C-C(O)-O (Methoxy)C2-C3-O1115.0°
C-N-H (Imidamide)C7-N3-H1120.5°
Dihedral Angle
Pyridine-ImidamideN1-C2-C7-N215.0°

Ab Initio Methods for High-Level Electronic Structure Description

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. dtic.milwikipedia.org These methods are computationally more demanding than DFT but can offer higher accuracy, especially for systems where electron correlation effects are critical. dtic.mil

Applying high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound would provide a very accurate description of its electronic wave function. This allows for a precise calculation of the electron correlation energy—the energy associated with the interaction and movement of electrons relative to each other, which is approximated in DFT. epfl.ch

Such a high-level description is valuable for benchmarking DFT results and for studying properties that are highly sensitive to the electronic structure, such as excited states (relevant for photochemistry) and reaction barriers. For this compound, this could provide a definitive understanding of its electron distribution, molecular orbitals (HOMO and LUMO), and ionization potential. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. mdpi.com

NMR Chemical Shifts: Quantum mechanical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. nih.govidc-online.com The method involves calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, predicting the NMR spectrum would help confirm its structure by matching theoretical shifts to experimental data. mdpi.com

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This calculation determines the energies of molecular vibrations (stretching, bending, twisting). nih.govaps.org The resulting theoretical vibrational spectrum for this compound can be compared with experimental IR or Raman spectra to confirm the presence of specific functional groups and to verify the computed structure. youtube.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows hypothetical data demonstrating how theoretical vibrational frequencies are correlated with specific molecular motions.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3450N-H StretchImidamide (NH₂)
3080C-H Stretch (Aromatic)Pyridine (B92270) Ring
2950C-H Stretch (Aliphatic)Methoxy (B1213986) (-OCH₃)
1640C=N StretchImidamide
1580C=C/C=N StretchPyridine Ring
1250C-O Stretch (Asymmetric)Methoxy
1040C-O Stretch (Symmetric)Methoxy

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum mechanics excels at describing the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a "movie" of molecular behavior, revealing information about conformational changes, flexibility, and interactions with the environment. youtube.com

Exploration of Conformational Space and Flexibility

Molecules like this compound are not rigid; they are flexible due to the rotation around single bonds (e.g., the bond connecting the imidamide group to the pyridine ring, or the bonds within the methoxy groups). An MD simulation would explore the accessible conformational space by simulating the molecule's dynamic movements at a given temperature. mdpi.com

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are particularly well-suited to studying these solvation effects by explicitly including solvent molecules (like water) in the simulation box. researchgate.net

For this compound, an MD simulation in an aqueous environment would reveal how water molecules arrange themselves around the solute and form hydrogen bonds with its polar groups (e.g., the nitrogen atoms and methoxy oxygens). This provides a realistic picture of the molecule's behavior in solution.

Furthermore, MD can be used to study intermolecular interactions between multiple this compound molecules or between it and other chemical species. nih.govmdpi.com By analyzing the simulation trajectory, one can quantify the types and strengths of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern processes like self-assembly, crystallization, and ligand-receptor binding. researchgate.net

Computational Mechanistic Investigations

Computational mechanistic investigations employ quantum mechanical calculations to model chemical reactions at the atomic level. This approach provides detailed insights into the pathways and energetics of reactions, which can be difficult to determine through experimental means alone.

The study of a chemical reaction's mechanism often begins with mapping the potential energy surface. A reaction coordinate is a geometric parameter that changes continuously along the pathway from reactants to products. By calculating the energy of the system at various points along this coordinate, a reaction energy profile can be constructed.

The highest point on this profile is the transition state , which represents the energetic barrier to the reaction. Locating the precise geometry and energy of the transition state is a critical step, as it controls the reaction rate. Computational algorithms are used to search for these saddle points on the potential energy surface, thereby localizing the transition state structure.

The activation barrier (or activation energy, E_a) is the energy difference between the reactants and the transition state. This value is a direct output of the reaction coordinate mapping and transition state localization process. A higher activation barrier corresponds to a slower reaction.

From the calculated activation barrier and other properties of the reactants and the transition state (such as their vibrational frequencies), rate constants (k) can be estimated using theories like Transition State Theory (TST). These theoretical rate constants provide a quantitative prediction of the reaction speed under specific conditions (e.g., temperature).

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property.

To develop a QSAR or QSPR model for a series of compounds related to this compound, one would first need experimental data on their chemical reactivity (e.g., reaction rates) or selectivity (e.g., the ratio of products in a reaction). For each compound in the series, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity or property. A robust model can then be used to predict the reactivity and selectivity of new, untested compounds based solely on their chemical structure.

Table 1: Illustrative Data for a Hypothetical QSAR Model (Note: This table is for illustrative purposes only, as no actual data for this compound was found.)

Compound IDMolecular Descriptor 1 (e.g., HOMO Energy)Molecular Descriptor 2 (e.g., Molecular Weight)Experimental Reactivity (Log k)Predicted Reactivity (Log k)
Derivative 1-5.4 eV194.2 g/mol-2.1-2.0
Derivative 2-5.2 eV208.2 g/mol-1.8-1.8
Derivative 3-5.6 eV224.2 g/mol-2.5-2.6

Cheminformatics combines computer and information science to address problems in chemistry. It involves the storage, retrieval, and analysis of chemical information. For a set of molecules including this compound, cheminformatics tools could be used for:

Database Management: Storing and organizing chemical structures and their associated data.

Structural Similarity Searching: Identifying molecules with similar structures from large databases.

Diversity Analysis: Selecting a structurally diverse subset of compounds from a larger library for experimental testing to maximize the information gained.

Scaffold Analysis: Identifying common structural cores (scaffolds) within a set of active molecules to guide the design of new compounds.

Exploration of 3,5 Dimethoxypicolinimidamide Derivatives and Analogs

Systematic Modification of the Amidino Moiety

The nitrogen atoms of the amidino group are nucleophilic and can undergo various substitution and derivatization reactions. Common strategies include alkylation, arylation, and acylation. For instance, reaction with alkyl halides in the presence of a base can lead to mono- or di-substituted N-alkyl derivatives. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for N-substitution reactions of related heterocyclic systems.

Another approach involves the reaction with isocyanates or isothiocyanates to yield the corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions introduce additional hydrogen bonding donors and acceptors, which can significantly alter the interaction of the molecule with biological targets. The synthesis of N-substituted quinolinimides from quinolinic anhydride (B1165640) and amino acid derivatives provides a procedural analogue for such transformations.

Furthermore, reactions with anhydrides or acyl chlorides can be employed to introduce acyl groups onto the amidine nitrogen atoms. For example, N-substituted succinimides can be synthesized by reacting an amine with succinic anhydride, followed by cyclodehydration. A similar strategy could be adapted for the derivatization of the amidino moiety of 3,5-dimethoxypicolinimidamide.

Table 1: Potential N-Substitution and Derivatization Reactions of the Amidino Moiety

Reagent Class Product Type Potential Reaction Conditions
Alkyl Halides (R-X) N-Alkyl Picolinimidamides Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)
Aryl Halides (Ar-X) N-Aryl Picolinimidamides Palladium or Copper catalysis (e.g., Buchwald-Hartwig amination)
Isocyanates (R-N=C=O) N-Picolinimidoyl Ureas Aprotic solvent (e.g., THF, CH2Cl2)
Isothiocyanates (R-N=C=S) N-Picolinimidoyl Thioureas Aprotic solvent (e.g., THF, CH2Cl2)
Acyl Halides (R-COCl) N-Acyl Picolinimidamides Base (e.g., Pyridine (B92270), Et3N), Aprotic solvent

Formation of Condensed Heterocyclic Systems

The amidine functionality is a valuable synthon for the construction of various nitrogen-containing heterocycles. rsc.org By reacting with bifunctional reagents, the amidino group can be cyclized to form condensed heterocyclic systems. consensus.app For example, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of substituted pyrimidine (B1678525) rings fused to the pyridine core.

Similarly, α,β-unsaturated ketones can react with the amidine group in a Michael addition followed by cyclization to yield dihydropyrimidine (B8664642) derivatives. The use of amidines as precursors for the synthesis of imidazoles, triazoles, and thiazoles is well-documented in the literature and these strategies could be applied to this compound. rsc.orgresearchgate.net For instance, reaction with α-haloketones can yield imidazopyridine derivatives.

Transition-metal catalyzed C-H bond activation of amidines has also emerged as a powerful tool for the synthesis of aza-heterocycles through diverse annulation reactions. nih.gov These advanced synthetic methodologies offer efficient routes to novel and complex heterocyclic scaffolds derived from this compound. The reaction of picolinamides with ketones to produce heterocyclic salts containing an imidazolidin-4-one (B167674) ring also provides a precedent for the cyclization potential of picoline-derived functional groups. mdpi.comnih.gov

Diversification of the Pyridine Ring

The 3,5-dimethoxypyridine (B18298) core offers opportunities for further functionalization through the introduction of additional substituents or by isosteric replacement of the existing methoxy (B1213986) groups or the ring nitrogen.

The electron-donating nature of the two methoxy groups at the 3- and 5-positions activates the pyridine ring towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Specifically, the 2-, 4-, and 6-positions are electronically enriched. Kinetic studies on the nitration of 3,5-dimethoxypyridine have shown that the reaction proceeds on the conjugate acid species at the 2-position. rsc.org This indicates that electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could be selectively performed on the this compound scaffold to introduce a variety of functional groups at the 2-, 4-, or 6-positions of the pyridine ring.

Conversely, nucleophilic aromatic substitution (SNAr) could also be employed to introduce substituents, particularly if a suitable leaving group is present on the ring. masterorganicchemistry.comyoutube.comyoutube.com While the methoxy groups themselves are not excellent leaving groups, they can be displaced by strong nucleophiles under certain conditions, as demonstrated by the nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite. rsc.orgntu.edu.sg

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The methoxy groups at the 3- and 5-positions of this compound are amenable to isosteric replacement with other functional groups of similar size and electronic properties.

Common bioisosteres for a methoxy group include, but are not limited to, fluoro, difluoromethyl, trifluoromethyl, and difluoroethyl groups. researchgate.net The replacement of a methoxy group with a fluorine atom is a frequently used bioisosteric modification that can block metabolic oxidation and alter the lipophilicity of the molecule. chemrxiv.org Other potential isosteres for the methoxy group include the methylthio (CH3S-), trifluoromethoxy (CF3O-), and dimethylamino (Me2N-) groups.

The nitrogen atom in the pyridine ring can also be considered for isosteric replacement. For instance, replacement with a C-H group would lead to a 2,4-dimethoxybenzimidamide scaffold. While this would be a significant structural change, it falls within the broader scope of analog design. A more subtle modification would be the synthesis of the corresponding pyridine-N-oxide derivative, for which the 2-difluoromethylpyridine group has been shown to be a bioisosteric replacement. rsc.org

Table 2: Potential Isosteric Replacements for the Methoxy Group

Original Group Isosteric Replacement Rationale for Replacement
Methoxy (-OCH3) Fluoro (-F) Increase metabolic stability, modulate lipophilicity. chemrxiv.org
Methoxy (-OCH3) Trifluoromethoxy (-OCF3) Enhance metabolic stability. researchgate.net
Methoxy (-OCH3) Methylthio (-SCH3) Similar size and electronics.
Methoxy (-OCH3) Dimethylamino (-N(CH3)2) Alter hydrogen bonding potential and basicity.

Synthesis and Characterization of Novel Derivatized Scaffolds

The synthesis of novel derivatives of this compound would follow established synthetic organic chemistry protocols. The successful synthesis of these new chemical entities would require rigorous characterization to confirm their structure and purity. A combination of spectroscopic and analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N and ¹⁹F for fluorinated analogs) would be essential for elucidating the precise connectivity of atoms and the substitution pattern on the aromatic ring. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. Infrared (IR) spectroscopy would provide information about the presence of key functional groups, such as C=N, N-H, and C-O bonds.

For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure in the solid state, including detailed information about bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.comresearchgate.netnih.gov This technique is invaluable for understanding the three-dimensional arrangement of atoms and for studying structure-property relationships. The characterization of related picolinate-containing nickel(II) complexes and other substituted heterocyclic systems by these methods has been extensively reported. researchgate.netrsc.org

Table 3: Analytical Techniques for Characterization of Derivatized Scaffolds

Technique Information Obtained
¹H NMR Proton environment, connectivity, and stereochemistry.
¹³C NMR Carbon skeleton and functional groups.
Mass Spectrometry (MS) Molecular weight and elemental composition.
Infrared (IR) Spectroscopy Presence of specific functional groups.
X-ray Crystallography Three-dimensional molecular structure and packing. nih.govresearchgate.net

Design and Synthesis of Compound Libraries

The design of a compound library centered around the this compound core involves a multifaceted approach, combining computational methods with established synthetic strategies to generate a diverse yet targeted collection of molecules. The primary goal is to explore the chemical space around the core structure by introducing a variety of substituents at specific positions, thereby modulating the molecule's steric, electronic, and physicochemical properties.

The synthesis of picolinimidamide (B1582038) derivatives commonly begins with the corresponding picolinonitrile precursor. In this case, the readily available 3,5-Dimethoxypicolinonitrile (B1462814) serves as the ideal starting material. A robust and well-established method for converting nitriles to imidamides is through a two-step sequence involving the Pinner reaction.

First, the nitrile is treated with an anhydrous alcohol, such as ethanol (B145695), in the presence of dry hydrogen chloride (HCl) gas. This reaction forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.comdrugfuture.comnumberanalytics.com This intermediate is typically not isolated due to its thermodynamic instability but is directly subjected to aminolysis. wikipedia.orgnrochemistry.com The Pinner salt is reacted with ammonia (B1221849) or a primary or secondary amine to yield the final amidine product. wikipedia.org

To construct a compound library, a parallel synthesis approach can be employed where the intermediate Pinner salt of 3,5-dimethoxypicolinonitrile is reacted with a diverse panel of amines. This allows for the systematic introduction of various R-groups at the nitrogen atoms of the imidamide moiety, leading to a library of novel derivatives. The selection of amines can be guided by the desire to probe different properties; for example, using small aliphatic amines to explore steric bulk, aromatic amines to introduce electronic variations, and functionalized amines to incorporate additional hydrogen bonding sites or reactive handles.

Below is a representative table of a hypothetical compound library derived from this compound, showcasing the diversity that can be achieved through this synthetic strategy.

Compound IDMolecular FormulaMolecular Weight ( g/mol )
1 HHC₈H₁₁N₃O₂181.19
2 CH₃HC₉H₁₃N₃O₂195.22
3 CH₂CH₃HC₁₀H₁₅N₃O₂209.24
4 PhenylHC₁₄H₁₅N₃O₂257.29
5 CH₃CH₃C₁₀H₁₅N₃O₂209.24

This interactive table showcases a selection of potential derivatives of this compound, illustrating how different substituents (R¹ and R²) on the imidamide nitrogen can be varied to create a compound library.

Advanced Characterization Techniques for New Derivatives

The unambiguous structural confirmation of newly synthesized derivatives is paramount. A suite of advanced spectroscopic and analytical techniques is employed to fully characterize each compound in a library, ensuring its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. libretexts.org

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms. For a derivative of this compound, one would expect to see characteristic signals for the two distinct aromatic protons on the pyridine ring, the protons of the two methoxy groups, and the protons on the N-H bonds of the imidamide group. The protons attached to the nitrogen often appear as broad signals that can be exchanged with deuterium (B1214612) oxide (D₂O), confirming their identity. libretexts.org

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the pyridine ring, the methoxy groups, and the C=N carbon of the imidamide functional group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. nih.govresearchgate.net For picolinimidamide derivatives, electrospray ionization (ESI) is a common technique, which would typically show a prominent protonated molecular ion peak ([M+H]⁺).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations (typically in the range of 3100-3500 cm⁻¹), a C=N stretching vibration for the imidamide group (around 1640-1690 cm⁻¹), and C-O stretching vibrations for the methoxy groups.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure. nih.govresearchgate.netnih.govmdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions. While obtaining suitable crystals for every member of a large library can be challenging, securing a crystal structure for a representative analog provides invaluable, unambiguous validation of the synthetic route and the core molecular architecture. nih.govresearchgate.net

The following table summarizes the expected characterization data for the parent compound, This compound .

TechniqueExpected Data
¹H NMR Signals corresponding to pyridine ring protons, two distinct methoxy group protons, and N-H protons of the imidamide.
¹³C NMR Resonances for all 8 unique carbon atoms, including the pyridine ring, methoxy groups, and the imidamide carbon.
HRMS (ESI+) Calculated m/z for [C₈H₁₁N₃O₂ + H]⁺: 182.0924; Found: 182.092x
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1650 (C=N stretch), ~1200-1300 & ~1000-1100 (C-O stretch)

This table provides a summary of the anticipated analytical data for the characterization of the core compound, this compound, based on standard spectroscopic methods.

Potential Advanced Applications in Chemical Research

Catalysis and Organometallic Chemistry

The presence of both a pyridine (B92270) nitrogen and an imidamide moiety makes 3,5-Dimethoxypicolinimidamide a promising candidate for applications in catalysis and organometallic chemistry. These groups can act as a bidentate ligand, coordinating with metal centers to form stable complexes that can catalyze a variety of chemical transformations.

The electronic properties of a ligand are crucial in tuning the catalytic activity of a metal complex. The two methoxy (B1213986) groups at the 3 and 5 positions of the pyridine ring in this compound are expected to act as electron-donating groups. This electron donation increases the electron density on the pyridine nitrogen, which in turn can enhance the stability and reactivity of the corresponding metal complex.

Research on related picolinamide-based ligands has demonstrated that substituents on the pyridine ring can significantly influence the redox properties of the metal center and, consequently, its catalytic efficacy. For instance, in copper-catalyzed aryl ether synthesis, the electronic nature of substituents on picolinamide (B142947) ligands was found to be a key factor in the coupling process. nih.gov Similarly, in chromium-based olefin polymerization catalysts, the introduction of electron-donating groups into the pyridine-cyclopentadienyl ligand backbone led to a considerable increase in catalytic activity. nih.gov

Based on these findings, this compound could be a valuable ligand for a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electron-rich nature of the ligand could enhance the catalytic turnover by stabilizing the active catalytic species.

Table 1: Potential Catalytic Applications of Metal Complexes with this compound

Catalytic ReactionPotential Metal CenterRole of this compound Ligand
Cross-Coupling ReactionsPalladium, Nickel, CopperEnhance oxidative addition and reductive elimination steps.
HydrogenationRhodium, Iridium, RutheniumStabilize the metal hydride species.
OxidationIron, Manganese, CobaltModulate the redox potential of the metal center.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF.

Picolinimidamide (B1582038) and its derivatives, with their ability to bridge multiple metal centers, are attractive candidates for the construction of novel MOFs. The 3,5-dimethoxy substitution on the picolinimidamide backbone could offer several advantages. The methoxy groups can influence the coordination geometry around the metal centers, potentially leading to new network topologies. Furthermore, these functional groups can be used to tune the chemical environment within the pores of the MOF, which could be beneficial for applications in gas storage, separation, and catalysis.

While direct synthesis of MOFs using this compound has not been reported, the principles of MOF chemistry suggest its feasibility. The synthesis would likely involve the reaction of a suitable metal salt with the ligand under solvothermal conditions. The resulting MOF could exhibit interesting properties due to the presence of the electron-rich aromatic system and the basic nitrogen atoms of the imidamide group.

Materials Science and Supramolecular Chemistry

The ability of this compound to form well-defined coordination complexes and participate in non-covalent interactions makes it a promising building block for the development of new materials with interesting magnetic and optical properties.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. This property makes SCO complexes promising for applications in molecular switches, sensors, and data storage devices.

The ligand field strength is a key parameter that determines whether a complex will exhibit SCO behavior. Picolinimidamide-type ligands can provide a suitable coordination environment for first-row transition metal ions like Fe(II) and Co(II) to be close to the spin-crossover point. The electronic and steric properties of the 3,5-dimethoxy substituents could be used to fine-tune the ligand field strength, thereby influencing the SCO properties of the resulting complexes. The electron-donating methoxy groups would be expected to increase the ligand field strength, which could be used to adjust the transition temperature of the spin crossover.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of these polymers can be controlled by the coordination preferences of the metal ion and the geometry of the ligand.

This compound, with its multiple coordination sites, can act as a versatile building block for the construction of one-, two-, or three-dimensional coordination polymers. The methoxy groups could also participate in hydrogen bonding or other non-covalent interactions, which can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architecture. The formation of coordination polymers with interesting topologies and properties, such as luminescence or porosity, could be envisioned. Research on Cu(II) bromide complexes with 3,5-disubstituted pyridine ligands has shown the formation of coordination polymers where the chains are linked into a three-dimensional network via non-classical hydrogen bonds. nih.gov

Advanced Synthetic Reagents and Building Blocks

Beyond its role as a ligand, this compound can also serve as a valuable intermediate in organic synthesis. The imidamide functional group can be transformed into a variety of other functionalities, and the substituted pyridine ring can be further elaborated.

The synthesis of this compound would likely start from a commercially available precursor such as 3,5-Dimethoxypicolinonitrile (B1462814). myskinrecipes.comsigmaaldrich.com The nitrile group can be converted to the imidamide through established synthetic methodologies.

Once synthesized, this compound could be used as a precursor for the synthesis of more complex heterocyclic systems. For example, the imidamide group can participate in cyclization reactions to form triazoles, oxadiazoles, or other heterocyclic rings. The pyridine ring itself can undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce additional functional groups. This makes this compound a potentially versatile building block for the synthesis of new pharmaceutical and agrochemical candidates.

Utility in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. chemscene.comnih.gov Similarly, domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.govnih.gov These methodologies are prized in medicinal chemistry and materials science for their ability to rapidly generate molecular diversity. nih.govrsc.org

However, a thorough search of chemical literature reveals no specific examples or theoretical studies detailing the use of this compound as a reactant or catalyst in either multi-component or domino reactions. While the picolinimidamide functional group, in general, offers potential as a bidentate ligand or a reactive intermediate, its utility is largely documented for simpler, related structures. tcichemicals.com The unique electronic and steric properties conferred by the 3,5-dimethoxy substitution on the pyridine ring have not been explored in the context of these advanced reaction types.

Application in Stereoselective Synthesis

Stereoselective synthesis is a critical area of chemical research focused on controlling the three-dimensional arrangement of atoms in a molecule. This is particularly important in the development of pharmaceuticals, where different stereoisomers can have vastly different biological activities.

As with multi-component and domino reactions, there is no available research documenting the application of this compound in stereoselective synthesis. The potential for the picolinimidamide moiety to act as a chiral ligand, or for the compound to serve as a chiral auxiliary or catalyst, has not been investigated. The scientific record lacks any data on its performance in inducing asymmetry in chemical reactions.

Future Directions and Emerging Research Challenges for 3,5 Dimethoxypicolinimidamide

Development of Green Chemistry Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, which aim to design processes that minimize the use and generation of hazardous substances. chemijournal.com For the synthesis of 3,5-Dimethoxypicolinimidamide and its analogs, moving beyond traditional methods is a significant future challenge.

Key areas of development include:

Sustainable Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Future research will likely focus on utilizing environmentally benign solvent systems such as water, ionic liquids, or deep eutectic solvents for the synthesis of pyridine (B92270) derivatives like this compound. mdpi.comresearchgate.net Water, in particular, offers advantages of non-toxicity and abundance. mdpi.com

Eco-Friendly Catalysts: The development of reusable, non-toxic, and highly efficient catalysts is paramount. This includes biocatalysts or novel magnetic nanocatalysts that can be easily recovered and reused, reducing waste and cost. researchgate.net

Energy Efficiency: Techniques such as microwave-assisted synthesis and ultrasonic production are expected to be explored. nih.govnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating, aligning with the principles of energy efficiency. chemijournal.comnih.gov The application of microwave irradiation, often coupled with solvent-free conditions, has already shown significant advantages in the synthesis of various nitrogen-containing heterocycles. rasayanjournal.co.in

The successful implementation of these green protocols would not only reduce the environmental impact but also potentially improve the efficiency and cost-effectiveness of synthesizing this class of compounds. researchgate.net

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes, improving yields, and minimizing byproducts. The synthesis of complex molecules often involves multistep processes where identifying transient intermediates is key to validating a proposed mechanism. studysmarter.co.uk For this compound, achieving a deeper mechanistic insight presents a significant research challenge.

Future efforts in this area will likely involve a synergy of computational and experimental approaches:

Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), will be instrumental in modeling reaction pathways. catalysis.blog These computational tools can calculate potential energy surfaces to identify the most favorable routes and the energy barriers for each step, offering a predictive understanding of reactivity. catalysis.blogresearchgate.net This is particularly valuable for complex, multi-catalyst reactions where experimental elucidation can be highly challenging. researchgate.net

Kinetic Studies: Experimental kinetic studies will be necessary to validate the models generated by computational chemistry. By systematically varying reaction parameters and measuring their effect on the reaction rate, researchers can gain empirical evidence that supports or refines the proposed mechanisms.

Spectroscopic Analysis: Advanced spectroscopic techniques can help in the detection and characterization of short-lived intermediates, providing direct evidence for a proposed reaction pathway. studysmarter.co.uk

Overcoming the challenges in elucidating these mechanisms is essential for the rational design of more efficient and robust synthetic strategies. rsc.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization process. preprints.orgmrlcg.com For this compound, these computational tools offer a powerful avenue for designing novel derivatives with desired properties.

Emerging applications in this domain include:

De Novo Drug Design: Machine learning models, particularly deep learning approaches like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate novel molecular structures. nih.gov These models can be trained on existing libraries of compounds to learn the underlying rules of chemical structure and then be used to design new molecules based on the this compound scaffold with optimized properties. nih.govnih.gov

Property Prediction: AI algorithms can build predictive models for various critical properties, including bioactivity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). preprints.orgmrlcg.com By virtually screening potential derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, reducing time and resource expenditure. nih.gov

AI-Driven Retrosynthesis: Planning the synthesis of a complex molecule is a significant challenge. arxiv.org AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways by deconstructing it into simpler, commercially available precursors. jelsciences.comchemcopilot.comchemeurope.com This can uncover novel and more efficient routes that might be overlooked by human chemists. chemcopilot.com

The integration of AI promises to significantly shorten the discovery and development cycle for new chemical entities based on the this compound framework.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

The development of robust and scalable chemical processes requires a deep understanding of reaction kinetics, pathways, and the influence of various parameters. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgthermofisher.com Applying PAT to the synthesis of this compound is a key future direction.

This involves the implementation of advanced in-line and on-line analytical tools:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time, non-invasive monitoring of chemical reactions. mt.comnih.gov By tracking the concentration changes of reactants, intermediates, and products directly in the reaction vessel, these methods provide invaluable data for process optimization and control. mt.com

FlowNMR Spectroscopy: The adaptation of Nuclear Magnetic Resonance (NMR) for flow chemistry setups (FlowNMR) is an emerging technique for real-time reaction monitoring. youtube.comresearchgate.net It offers detailed structural information, providing deep insights into reaction dynamics and mechanisms under actual process conditions. youtube.com

Chromatographic Methods: Automated systems that couple reaction sampling with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can provide immediate quantification and identification of reaction components, enabling facile reaction progress analysis. researchgate.net

By embracing these technologies, researchers can move from static batch processing to more dynamic and controlled continuous manufacturing, ensuring higher quality and consistency. wikipedia.org

Exploration of New Chemical Space through Combinatorial and High-Throughput Approaches

To unlock the full potential of the this compound scaffold, it is necessary to explore a wide range of structural modifications. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful strategy for rapidly generating and evaluating large libraries of compounds. researchgate.netnih.gov

Future research will likely focus on:

Combinatorial Synthesis: This approach involves the systematic and repetitive combination of various chemical building blocks to create a large number of related compounds simultaneously. researchgate.net This can be done using either solid-phase or solution-phase synthesis methods. slideshare.net The goal is to generate extensive libraries of this compound derivatives to systematically probe structure-activity relationships.

High-Throughput Screening (HTS): HTS leverages automation and miniaturization to rapidly assess the biological or biochemical activity of thousands of compounds. cambridge.org Screening the newly synthesized libraries against various biological targets can quickly identify "hit" compounds with desired activities.

DNA-Encoded Libraries (DELs): DEL technology is a powerful evolution of combinatorial chemistry where each small molecule in a library is tagged with a unique DNA barcode. nih.govpharmafeatures.com This allows for the synthesis and screening of libraries of unprecedented size—numbering in the billions—in a single experiment, dramatically increasing the efficiency of discovering novel ligands for protein targets. nih.govacs.org

These high-throughput methods are essential for navigating the vast chemical space and accelerating the discovery of new lead compounds derived from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.